molecular formula C15H24O4 B116835 (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid CAS No. 175221-03-1

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid

Cat. No. B116835
CAS RN: 175221-03-1
M. Wt: 268.35 g/mol
InChI Key: ZJAOAVRRNBJCLX-QNWJLWSRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, also known as (1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid, is a useful research compound. Its molecular formula is C15H24O4 and its molecular weight is 268.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Carbocyclic Annulations in Synthesis

Carbocyclic annulations are crucial in synthesizing complex molecules, including isoprostanes, which are produced in vivo from the peroxidation of polyunsaturated fatty acids. The stereocontrolled intramolecular free-radical cyclization is a potent method for carbon-carbon bond formation, enabling the synthesis of cyclopentane rings from glucose. This technique has facilitated the total synthesis of iso-, neuro-, and phytoprostanes, offering new insights into lipid chemistry (Durand et al., 2004).

Cyclopropane Derivatives in Organic Synthesis

Cyclopropane derivatives are increasingly used in drug development due to their efficient methods of transformations. Oxidation of methylene groups activated by an adjacent cyclopropane allows for direct approaches towards carbonylcyclopropanes, aligning with the principles of atom economy. This review highlights the oxidation of cyclopropane-containing hydrocarbons and their functionally substituted derivatives, demonstrating the method's reliability for preparing cyclopropylketones, which are valuable in synthetic organic chemistry (Sedenkova et al., 2018).

Biotechnological and Medical Applications

  • Lactic acid, produced from the fermentation of biomass, serves as a precursor for synthesizing valuable chemicals and has significant implications in green chemistry. It leads to the production of pyruvic acid, acrylic acid, and 1,2-propanediol, showcasing the biotechnological routes for generating potentially valuable chemicals from lactic acid (Gao et al., 2011).

  • Levulinic acid, derived entirely from biomass, is recognized for its versatility in drug synthesis due to its carbonyl and carboxyl functional groups. It has been explored for cancer treatment, medical materials, and other medical fields, demonstrating its potential to reduce drug synthesis costs and simplify synthesis steps (Zhang et al., 2021).

properties

IUPAC Name

(1S,2S)-2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-8(2)10-5-4-9(3)6-13(10)19-15(18)12-7-11(12)14(16)17/h8-13H,4-7H2,1-3H3,(H,16,17)/t9-,10+,11+,12+,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAOAVRRNBJCLX-QNWJLWSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)C2CC2C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2C[C@@H]2C(=O)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-2-(((1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy)carbonyl)cyclopropanecarboxylic acid

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